molecular formula C17H21F3N4O2S B10958279 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B10958279
M. Wt: 402.4 g/mol
InChI Key: JNOVJEGHXYVVOC-UHFFFAOYSA-N
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Description

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the piperazine ring. Common reagents used in these reactions include ethyl hydrazine, methyl ethyl ketone, and trifluoromethyl benzene. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:

  • 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H21F3N4O2S

Molecular Weight

402.4 g/mol

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine

InChI

InChI=1S/C17H21F3N4O2S/c1-3-23-12-16(13(2)21-23)27(25,26)24-9-7-22(8-10-24)15-6-4-5-14(11-15)17(18,19)20/h4-6,11-12H,3,7-10H2,1-2H3

InChI Key

JNOVJEGHXYVVOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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